N'-ethylpropane-1,3-diamine
Overview
Description
N'-ethylpropane-1,3-diamine: is a compound belonging to the amine family, characterized by the presence of tallow alkyltrimethylenedi groups. This compound is commonly used in various industrial applications, including as a surfactant and emulsifier. It is known for its ability to reduce surface tension and enhance the solubility of substances in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N'-ethylpropane-1,3-diamine typically involves the reaction of tallow with 1,3-propanediamine. The process includes an ester exchange reaction at an appropriate temperature, followed by steps to remove by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ester exchange reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous processing techniques .
Chemical Reactions Analysis
Types of Reactions: N'-ethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different amine derivatives .
Scientific Research Applications
N'-ethylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry:
- Used as a surfactant and emulsifier in various chemical formulations.
- Acts as a dispersing agent in the preparation of colloidal systems .
Biology:
- Employed in the study of cell membrane interactions due to its surfactant properties.
- Used in the formulation of biological buffers and reagents .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its antimicrobial properties and potential use in disinfectants .
Industry:
- Utilized in the production of detergents, fabric softeners, and personal care products.
- Acts as a corrosion inhibitor and lubricant in industrial applications .
Mechanism of Action
The mechanism of action of N'-ethylpropane-1,3-diamine involves its interaction with molecular targets and pathways. As a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby enhancing solubility and dispersion. Its molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .
Comparison with Similar Compounds
- N'-ethylpropane-1,3-diamine, oleates
- Amines, N-C10–C16-alkyltrimethylenedi-
- Amines, N,N,N’-trimethyl-N’-tallow alkyltrimethylenedi- .
Uniqueness: this compound is unique due to its specific tallow alkyltrimethylenedi groups, which confer distinct surfactant properties. Compared to similar compounds, it offers enhanced emulsifying and dispersing capabilities, making it particularly valuable in industrial and research applications .
Properties
IUPAC Name |
N'-ethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14N2/c2*1-2-7-5-3-4-6/h2*7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTCNBZCKGAEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN.CCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Water or Solvent Wet Solid | |
Record name | Amines, N-tallow alkyltrimethylenedi- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61791-55-7 | |
Record name | Amines, N-tallow alkyltrimethylenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, N-tallow alkyltrimethylenedi- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Amines, N-tallow alkyltrimethylenedi- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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